Ethyl 7-hydroxychromane-2-carboxylate
Description
Ethyl 7-hydroxychromane-2-carboxylate (CAS: 96566-14-2) is a chromane derivative featuring a hydroxyl group at position 7 and an ethyl ester moiety at position 2. Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of 222.24 g/mol . The compound is synthesized via catalytic hydrogenation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylate using Pd/C in ethanol, achieving a high yield of 98% as a gray solid . Key structural characteristics include a saturated benzopyran (chromane) backbone, distinguishing it from unsaturated chromones. The compound is commercially available with 95% purity and is primarily intended for laboratory use .
Properties
IUPAC Name |
ethyl 7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXZTRUTSLXORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-hydroxychromane-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxychromane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromane derivatives .
Scientific Research Applications
Ethyl 7-hydroxychromane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxychromane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromane and Chromanone Derivatives
7-Hydroxychromanone (CAS: N/A)
- Molecular Formula : C₉H₈O₃
- Key Features : Contains a hydroxyl group at position 7 and a ketone at position 3.
- Synthesis: Prepared via demethylation of 7-methoxychromanone using AlBr₃ or concentrated HBr .
- Properties : Melting point of 188–188.5°C (with one water molecule lost at 110–120°C). Its diacetyl derivative melts at 111°C , and the semicarbazone decomposes at 224–225°C .
7:8-Dihydroxychromanone
- Key Features : Dihydroxy substitution at positions 7 and 6.
- Synthesis: Demethylation of 7:8-dimethoxychromanone under similar conditions .
- Comparison: The additional hydroxyl group increases polarity and may enhance antioxidant activity compared to mono-hydroxy derivatives.
Coumarin Derivatives
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS: 842-39-7)
- Molecular Formula : C₁₄H₁₄O₅
- Key Features : Combines a coumarin (2-oxo-2H-chromene) core with 6-ethyl and 7-hydroxy substituents.
- Properties : Molecular weight 254.64 g/mol , XLogP3 3.2 , indicating moderate lipophilicity .
- Comparison: The unsaturated coumarin backbone and 2-oxo group confer distinct electronic properties compared to the saturated chromane structure of the target compound.
Indolizine Carboxylates
Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate
- Key Features : Indolizine core with acetyl and benzoyl substituents.
- Bioactivity : Selected derivatives (e.g., 2b, 2q, 2r) exhibit significant anticancer activity against human cancer cell lines .
- Comparison : While structurally distinct from chromanes, the shared ethyl ester group highlights the role of carboxylate moieties in modulating bioactivity.
Structural and Functional Analysis (Table)
Key Research Findings
Synthetic Efficiency: this compound is synthesized with 98% yield via hydrogenation, outperforming demethylation methods used for 7-hydroxychromanone (lower yields due to side reactions) .
Structural Influence on Properties : The ethyl ester group in this compound enhances stability and lipophilicity compared to carboxylic acid analogs (e.g., 7-hydroxychromone-2-carboxylic acid from ), which may degrade under acidic conditions.
Biological Activity
Ethyl 7-hydroxychromane-2-carboxylate, a derivative of chromane, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.
- Chemical Name : this compound
- CAS Number : 96566-14-2
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 222.24 g/mol
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage leading to various diseases.
- Mechanism of Action : The compound's antioxidant activity is attributed to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.
- Case Study : A study evaluated the compound's effects on oxidative stress markers in vitro, demonstrating a marked reduction in malondialdehyde (MDA) levels and an increase in total antioxidant status (TAS) in treated cells compared to controls .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, which are vital for managing chronic inflammatory diseases.
- Research Findings : In a controlled study, the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures exposed to inflammatory stimuli .
- Mechanism : The anti-inflammatory effects may be due to the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies, particularly regarding its ability to induce apoptosis in cancer cells.
- Study Overview : In experiments involving Ehrlich Ascites Carcinoma (EAC) cells, treatment with the compound resulted in a significant reduction in tumor cell viability and induced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
- Histopathological Analysis : Histological examinations revealed that the compound mitigated pathological alterations induced by EAC cells, indicating its potential as a chemotherapeutic agent .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other Hydroxychromanes | Variable | Low to Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
